molecular formula C16H16N4O B14885596 5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole

5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B14885596
M. Wt: 280.32 g/mol
InChI Key: SWIWVEZTBWHRAU-UHFFFAOYSA-N
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Description

5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an azetidine ring, a phenyl group, a pyrrole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(azetidin-3-yl)-3-(phenylmethyl)-1,2,4-oxadiazole
  • 5-(azetidin-3-yl)-3-(pyrrol-1-ylmethyl)-1,2,4-oxadiazole
  • 5-(azetidin-3-yl)-3-(phenyl(1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole is unique due to the presence of both the phenyl and pyrrole moieties, which may confer distinct electronic and steric properties

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-[phenyl(pyrrol-1-yl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H16N4O/c1-2-6-12(7-3-1)14(20-8-4-5-9-20)15-18-16(21-19-15)13-10-17-11-13/h1-9,13-14,17H,10-11H2

InChI Key

SWIWVEZTBWHRAU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C(C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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